5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Catalog No.
S689402
CAS No.
66145-20-8
M.F
C6H7BrO4
M. Wt
223.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS Number

66145-20-8

Product Name

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Formula

C6H7BrO4

Molecular Weight

223.02 g/mol

InChI

InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3

InChI Key

VOYYXPWHYIYFMR-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(C(=O)O1)Br)C

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)Br)C

Synthesis and Characterization:

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-Bromomeldrum's acid, is a relatively simple organic compound with the chemical formula C6H7BrO4. Its synthesis has been reported in various scientific publications, with one common method involving the bromination of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using elemental bromine or N-bromosuccinimide. [] The characterization of the synthesized compound typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity.

Applications in Organic Synthesis:

-Bromomeldrum's acid finds applications in various areas of organic synthesis due to its unique reactivity. Its acidic character allows it to act as a proton donor in condensation reactions, while the bromo substituent can participate in nucleophilic substitution reactions. Some specific examples of its applications include:

  • C-C bond formation: 5-Bromomeldrum's acid can be used as a building block for the synthesis of various heterocyclic compounds through condensation reactions with suitable amine or enolate nucleophiles. []
  • Alkylation: The bromo group can be readily displaced by nucleophiles such as organometallic reagents, leading to the formation of C-C bonds. This property allows for the introduction of various alkyl groups into organic molecules. []
  • Acylation: 5-Bromomeldrum's acid can also participate in acylation reactions, where the carbonyl group reacts with nucleophiles to form new C-O bonds. []

Other Potential Applications:

Beyond its applications in organic synthesis, 5-Bromomeldrum's acid is being explored for potential use in other scientific research areas. These include:

  • Medicinal chemistry: Studies are investigating the potential biological activity of 5-Bromomeldrum's acid derivatives, with some showing promising results as antimicrobials or enzyme inhibitors.
  • Material science: Research is ongoing to explore the use of 5-Bromomeldrum's acid in the development of new functional materials with specific properties.

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, characterized by the presence of a bromine atom at the fifth position of the dioxane ring. The compound has the molecular formula C6H7BrO4 and a molecular weight of 223.02 g/mol. It appears as a white to beige crystalline solid, with a melting point ranging from 92 to 96 °C. This compound is notable for its high acidity and unique structural features that facilitate various

  • Knoevenagel Condensation: This reaction involves the formation of carbon-carbon bonds through the condensation of aldehydes and other electrophiles with the dioxane compound .
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the dioxane structure .
  • Intramolecular Rearrangement: It can undergo rearrangements under specific conditions, leading to various substituted derivatives .

The synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves:

  • Starting Materials: The reaction begins with Meldrum's acid and bromine or brominating agents.
  • Reaction Conditions: The bromination can be performed under acidic or basic conditions to facilitate the substitution at the fifth position of the dioxane ring.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Material Science: The compound is explored for its potential use in creating novel materials due to its unique structural properties.
  • Medicinal Chemistry: Its derivatives are investigated for their biological activities and potential therapeutic applications .

Interaction studies involving 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and its effectiveness as a building block in organic chemistry. Additionally, research into its interactions with biological molecules may provide insights into its pharmacological potential .

Several compounds share structural similarities with 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane)Lacks bromine substitution; used widely in organic synthesisHigh acidity; versatile reagent
5-Ethyl-2,2-dimethyl-1,3-dioxaneEthyl group at position 5; similar reactivityModified solubility and reactivity profile
5-Chloro-2,2-dimethyl-1,3-dioxaneChlorine instead of bromineDifferent electrophilic properties
5-Methyl-2,2-diethyl-1,3-dioxaneMethyl substitution at position 5Potentially different steric effects

These compounds illustrate how variations in substituents can influence reactivity and application in organic synthesis while highlighting the unique properties of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione due to its bromine atom.

XLogP3

1.5

Wikipedia

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Dates

Last modified: 08-15-2023

Explore Compound Types